5-(Iodomethyl)-3,3-dimethyloxolan-2-one
Description
5-(Iodomethyl)-3,3-dimethyloxolan-2-one is a substituted oxolanone (a γ-lactone derivative) featuring an iodomethyl group at the 5-position and two methyl groups at the 3- and 3-positions of the tetrahydrofuran ring. Its molecular formula is C₆H₉IO₂ (as inferred from and ), with a molecular weight of 226.01 g/mol (monoisotopic mass: 225.949077) . The compound is cataloged under MDL numbers MFCD32739318 () and MFCD26938567 (), indicating variations in supplier databases. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications due to its reactive iodomethyl group and steric profile .
Properties
IUPAC Name |
5-(iodomethyl)-3,3-dimethyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-7(2)3-5(4-8)10-6(7)9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRCAWDIWXOKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1=O)CI)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520208 | |
| Record name | 5-(Iodomethyl)-3,3-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90897-98-6 | |
| Record name | 5-(Iodomethyl)-3,3-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-3,3-dimethyloxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the product lactone . This method is preferred due to the optimal entropic and enthalpic parameters of activation for forming five-membered rings.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of ethyl acetate as a solvent and sodium iodide as a reagent in a reflux setup for about 6 hours is a common approach .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as thiocyanate ions, leading to the formation of methyl thiocyanate.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Thiocyanate ions, carboxylates.
Solvents: Ethyl acetate, acetonitrile.
Reaction Conditions: Reflux, room temperature, or slightly elevated temperatures.
Major Products Formed
Scientific Research Applications
5-(Iodomethyl)-3,3-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-3,3-dimethyloxolan-2-one involves the formation of a cyclic iodonium intermediate, which is then attacked by nucleophiles such as carboxylate groups. This leads to the formation of lactones, which are five-membered rings favored due to their optimal entropic and enthalpic parameters .
Comparison with Similar Compounds
5-(Iodomethyl)dihydrofuran-2(3H)-one (CAS 1729-32-4)
- Molecular Formula : C₅H₇IO₂
- Molecular Weight : 226.01 g/mol
- Key Features : Lacks the 3,3-dimethyl substituents of the target compound, resulting in reduced steric hindrance. This structural simplicity enhances its reactivity in nucleophilic substitutions (e.g., Suzuki couplings) but reduces stability under harsh conditions.
- Applications : Widely used in drug discovery for introducing iodine into heterocyclic scaffolds. Priced at 1,113.00 €/g (95% purity), it is more commercially accessible than the dimethylated analogue .
5-(3-Iodopropyl)oxolan-2-one (CAS 404003-36-7)
- Molecular Formula : C₇H₁₁O₂I
- Molecular Weight : 254.07 g/mol
- Key Features : Features a longer 3-iodopropyl chain instead of an iodomethyl group. The extended alkyl chain increases lipophilicity (logP ≈ 2.1), making it suitable for lipid-based drug formulations. However, the absence of dimethyl groups reduces ring strain and alters reactivity .
- Applications : Explored in prodrug design for enhanced membrane permeability .
5-(Iodomethyl)-4,4-dimethyloxolan-2-one
- Molecular Formula : C₆H₉IO₂
- Molecular Weight : 226.01 g/mol
- Key Features : Differs from the target compound in the position of dimethyl substitution (4,4- vs. 3,3-dimethyl). This positional isomer exhibits higher thermal stability (decomposition temp. >200°C) due to reduced ring puckering but lower solubility in polar solvents .
- Applications : Utilized in high-temperature polymerization reactions .
5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one (CAS 64944-20-3)
- Molecular Formula : C₈H₁₀O₂Cl₂
- Molecular Weight : 209.07 g/mol
- Key Features : Replaces iodine with chlorine and introduces a propenyl group. The electron-withdrawing chlorine atoms increase electrophilicity at the lactone carbonyl, facilitating ring-opening reactions. The conjugated double bond enables Diels-Alder cycloadditions .
- Applications : Key intermediate in agrochemical synthesis .
5-(2,6-Dimethylheptyl)-3-ethyloxolan-2-one
- Molecular Formula : C₁₄H₂₄O₂
- Molecular Weight : 224.34 g/mol
- Key Features : Contains a bulky 2,6-dimethylheptyl chain and an ethyl group at the 3-position. The extended hydrocarbon chain drastically increases hydrophobicity (logP ≈ 4.5), limiting aqueous-phase applications but enhancing compatibility with polymeric matrices .
- Applications : Investigated in fragrance and polymer plasticizer industries .
Comparative Data Table
Research Findings and Implications
- Reactivity: The iodomethyl group in this compound facilitates nucleophilic substitutions (e.g., Suzuki-Miyaura couplings), but steric effects from the 3,3-dimethyl groups slow reaction kinetics compared to non-dimethylated analogues .
- Stability : Dimethyl substitution at the 3,3-positions enhances thermal stability but reduces solubility in polar solvents like water (<0.1 mg/mL) .
- Commercial Viability : The target compound is less commercially available (priced at ~475.00 €/100mg) than simpler analogues like 5-(Iodomethyl)dihydrofuran-2(3H)-one (1,113.00 €/g) due to synthetic complexity .
Biological Activity
5-(Iodomethyl)-3,3-dimethyloxolan-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHIO
- Molecular Weight : 232.01 g/mol
- IUPAC Name : this compound
- CAS Number : 10704407
The compound features a five-membered oxolane ring with an iodomethyl group, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro experiments have indicated that it can inhibit the proliferation of several cancer cell lines. The proposed mechanism includes induction of apoptosis and modulation of cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Cell Signaling Modulation : It can influence signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
- Anticancer Research : In another study focusing on its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations ranging from 25 to 100 µM after 48 hours of treatment .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
